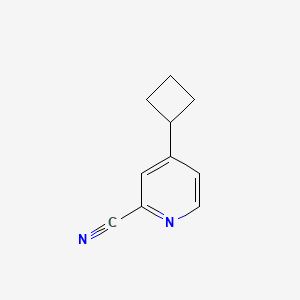

4-Cyclobutylpicolinonitrile

Description

4-Cyclobutylpicolinonitrile (CAS: 1240605-80-4) is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 2 and a cyclobutyl group at position 4. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol. The pyridine core contributes to its electron-deficient aromatic character, while the cyclobutyl group introduces steric and electronic effects that influence its reactivity. This compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly in kinase inhibitor development and other targeted therapies .

Properties

CAS No. |

1240605-80-4 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.204 |

IUPAC Name |

4-cyclobutylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H10N2/c11-7-10-6-9(4-5-12-10)8-2-1-3-8/h4-6,8H,1-3H2 |

InChI Key |

YDNLUZUGESMNRQ-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C2=CC(=NC=C2)C#N |

Synonyms |

4-cyclobutylpicolinonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyridine vs. Benzene Cores

4-Cyclobutylpicolinonitrile is structurally distinct from benzene-based analogs like 4-(Cyclobutylamino)benzonitrile (CAS: 1248277-47-5, C₁₁H₁₂N₂, MW: 172.23 g/mol). The latter contains a benzene ring with a cyclobutylamino substituent at position 4. Key differences include:

- Electron Density : Pyridine’s electron-deficient nature enhances electrophilic substitution reactivity compared to benzene derivatives.

- Applications: While this compound is favored in kinase inhibitor synthesis, 4-(Cyclobutylamino)benzonitrile is leveraged in materials science and broader medicinal chemistry due to its amino linker, which facilitates conjugation .

Cycloalkyl Substituents: Ring Size and Strain

Cyclobutyl’s smaller ring size introduces higher strain compared to cyclopentyl or cyclopropyl analogs:

- 4-Cyclopentylmorpholine (approximate formula: C₉H₁₇NO, MW: ~155.24 g/mol): The cyclopentyl group reduces steric strain, enhancing stability in solvents. This compound is commonly used in organic synthesis as a building block for surfactants or drug delivery systems .

- 4-Cyclopropylphenol (approximate formula: C₉H₁₀O, MW: ~134.18 g/mol): The cyclopropyl group offers rigidity and lipophilicity, making it suitable for agrochemical intermediates. Its phenol group enables hydrogen bonding, contrasting with this compound’s nitrile functionality .

Functional Group Variations

- This contrasts with this compound, where the nitrile is directly conjugated to the aromatic system .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.